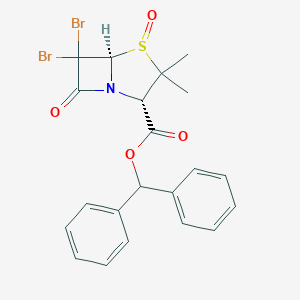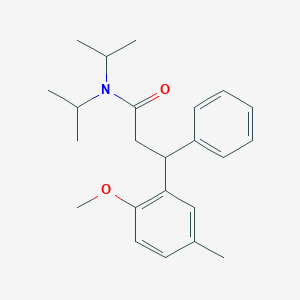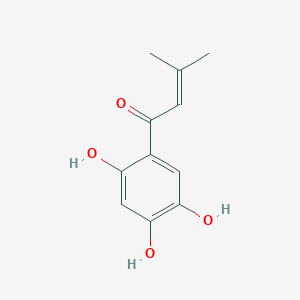
3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa L.). It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Curcumin exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the regulation of gene expression, and the inhibition of enzymes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, it also has limitations, including its poor solubility in water, low bioavailability, and rapid metabolism.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one, including the development of new formulations to improve its bioavailability, the identification of new targets for its therapeutic applications, and the investigation of its potential synergistic effects with other drugs. Additionally, the use of this compound in combination with other natural compounds may provide new opportunities for the development of new drugs with enhanced efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a natural compound with promising therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanisms of action and to develop new formulations with improved bioavailability.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is extraction from turmeric, which involves the isolation of 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-oneoids from the rhizome of the plant. Chemical synthesis involves the condensation of ferulic acid and vanillin, while biotransformation involves the use of microorganisms to convert other compounds into 3-Methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular diseases, and inflammatory disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
118948-72-4 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-methyl-1-(2,4,5-trihydroxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H12O4/c1-6(2)3-8(12)7-4-10(14)11(15)5-9(7)13/h3-5,13-15H,1-2H3 |
Clave InChI |
OAPQTJUMDYSVBG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=CC(=C(C=C1O)O)O)C |
SMILES canónico |
CC(=CC(=O)C1=CC(=C(C=C1O)O)O)C |
Sinónimos |
2-Buten-1-one,3-methyl-1-(2,4,5-trihydroxyphenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
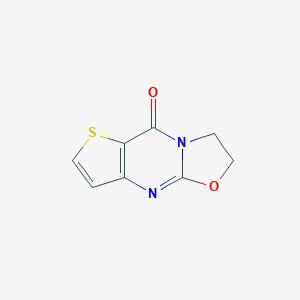

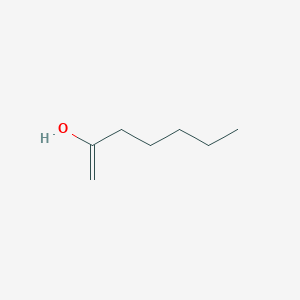
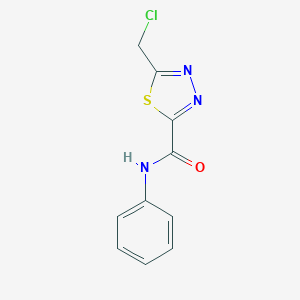

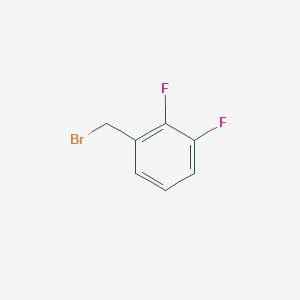

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
